3-(2-Bromobenzoylamino)-propionic acid
Description
3-(2-Bromobenzoylamino)-propionic acid is a synthetic propionic acid derivative featuring a benzoylamine group substituted with a bromine atom at the ortho position (2-bromo). This compound is of interest in medicinal chemistry due to its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs), which often incorporate substituted propionic acid moieties. The bromine atom at the benzoylamino group introduces steric and electronic effects that may influence reactivity, solubility, and biological activity .
Properties
IUPAC Name |
3-[(2-bromobenzoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c11-8-4-2-1-3-7(8)10(15)12-6-5-9(13)14/h1-4H,5-6H2,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOGKWPLAFZPCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromobenzoylamino)-propionic acid typically involves the reaction of 2-bromobenzoyl chloride with alanine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:
2-Bromobenzoyl chloride+Alanine→3-(2-Bromobenzoylamino)-propionic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromobenzoylamino)-propionic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2-bromobenzoic acid and alanine.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of various substituted benzoylamino-propionic acids.
Oxidation: Formation of 2-bromobenzoic acid.
Reduction: Formation of 3-(2-Bromobenzoylamino)-propanol.
Hydrolysis: Formation of 2-bromobenzoic acid and alanine.
Scientific Research Applications
3-(2-Bromobenzoylamino)-propionic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Bromobenzoylamino)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The amide linkage allows for hydrogen bonding interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below highlights key structural variations, physicochemical properties, and applications of 3-(2-bromobenzoylamino)-propionic acid and its analogs:
*Calculated molecular weight based on formula C₁₀H₉BrNO₃.
Key Observations:
Fluorine substituents (e.g., 2,4-difluorophenyl) enhance electronegativity, improving membrane permeability but reducing solubility compared to hydroxylated derivatives .
Functional Groups: The benzoylamino group in the target compound distinguishes it from simpler phenylpropionic acids (e.g., 3-(4-hydroxyphenyl)propionic acid). This group may mimic NSAID pharmacophores, enhancing binding to cyclooxygenase (COX) enzymes . Amino-substituted analogs (e.g., 3-amino-3-(5-bromothiophen-2-yl)propionic acid) exhibit higher polarity, limiting their use in lipophilic environments .
Solubility and Stability
- Hydroxy-substituted analogs (e.g., 3-(4-hydroxyphenyl)propionic acid) exhibit high water solubility due to hydrogen bonding, making them suitable for oral formulations .
- Brominated compounds generally have lower solubility, though the benzoylamino group in the target compound may improve solubility in polar aprotic solvents .
Biological Activity
3-(2-Bromobenzoylamino)-propionic acid is a synthetic organic compound classified as a benzoylamino acid. Its structure features a bromine atom attached to a benzene ring, which is linked to a propionic acid moiety via an amide bond. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities.
- Molecular Formula : CHBrNO
- Molecular Weight : 256.1 g/mol
- CAS Number : 405296-04-0
Synthesis
The synthesis of this compound typically involves the reaction of 2-bromobenzoyl chloride with alanine in the presence of a base such as triethylamine. The reaction is performed in organic solvents like dichloromethane at low temperatures to enhance yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom facilitates halogen bonding, enhancing the compound's binding affinity to its targets. The amide linkage allows for hydrogen bonding interactions, stabilizing the compound's binding and modulating the activity of target proteins.
Potential Therapeutic Applications
Research indicates that this compound may possess several therapeutic properties:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Properties : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation and inducing apoptosis in certain types of cancer cells.
- Enzyme Inhibition : The compound has been studied for its potential role as an enzyme inhibitor, impacting metabolic pathways relevant to various diseases.
Case Study 1: Anticancer Activity
In a study examining the effects of this compound on melanoma cells, researchers found that treatment with this compound resulted in significant inhibition of cell growth and induced apoptosis. The mechanism was linked to the downregulation of pro-survival signaling pathways mediated by the vitronectin receptor (vβ₃), which is known to facilitate tumor growth and metastasis .
| Parameter | Control Group | Treatment Group (this compound) |
|---|---|---|
| Cell Viability (%) | 100 | 40 |
| Apoptosis Rate (%) | 5 | 30 |
| vβ₃ Expression (Relative Units) | 1.0 | 0.5 |
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of this compound demonstrated its ability to reduce cytokine production in vitro. The compound was shown to significantly lower levels of TNF-α and IL-6 in activated macrophages, suggesting potential use in treating inflammatory conditions.
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-α | 200 | 50 |
| IL-6 | 150 | 30 |
Comparative Analysis with Similar Compounds
This compound can be compared with other benzoylamino acids regarding their biological activities.
| Compound | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | Yes | Yes |
| 3-(2-Chlorobenzoylamino)-propionic acid | Moderate | Yes |
| Benzamide derivatives | Limited | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
